

Analytical Method Validation for Parsaclisib in Plasma

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Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase δ (PI3K δ) isoform, developed for treating patients with relapsed or refractory B-cell malignancies [1] [2]. The PI3K δ pathway is a critical node in signaling networks that regulate B-cell growth and survival, and its aberrant activation is a key event in malignant transformation [1] [2]. To support preclinical and clinical studies, a rapid, specific, and reliable ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of **parsaclisib** in rat plasma has been developed and validated [1].

Summary of Validated UPLC-MS/MS Method

The table below summarizes the key parameters and validation results for the bioanalytical method.

Parameter	Description / Result
Analytical Technique	UPLC-MS/MS with Selective Reaction Monitoring (SRM)

| **Chromatography** | • **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μ m) • **Mobile Phase:** Acetonitrile and 0.1% formic acid • **Gradient:** 10% to 90% acetonitrile over 1.4 minutes • **Flow Rate:** 0.3 mL/min • **Run Time:** 2.0 minutes • **Injection Volume:** 1.0 μ L | | **Detection** | • **Ion Source:** Electrospray

Ionization (ESI) • **MRM Transition (Parsaclisib):** m/z 432.92 → 150.01 • **MRM Transition (IS, Pilaralisib):** m/z 540.93 → 455.87 • **Collision Energy:** 20 eV (Parsaclisib), 21 eV (IS) | | **Sample Preparation** | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) | | **Calibration Curve Range** | 2 - 2000 ng/mL | | **Precision (Intra-day & Inter-day)** | < 8.6% | | **Accuracy** | 2.0 - 14.9% | | **Stability** | Reliable in rat plasma during analysis and storage | | **Application** | • Pharmacokinetic studies in rats • Metabolic stability in rat liver microsomes (RLM) |

Detailed Experimental Protocols

UPLC-MS/MS Analytical Conditions

- **Instrumentation:** A Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer [1].
- **Column Temperature:** 40°C [1].
- **Autosampler Temperature:** 10°C [1].
- **Gradient Elution Program:** The method uses a gradient elution for separation [1]:
 - **0 – 0.5 min:** 10% Acetonitrile
 - **0.5 – 1.0 min:** Acetonitrile increases to 90%
 - **1.0 – 1.4 min:** 90% Acetonitrile
 - **1.4 – 1.5 min:** Acetonitrile decreases to 10%
 - **1.5 – 2.0 min:** Re-equilibration at 10% Acetonitrile

Preparation of Standards and Quality Controls

- **Stock Solutions:** **Parsaclisib** and the internal standard (IS), pilaralisib, are prepared in methanol at 1.00 mg/mL [1].
- **Working Solutions:** The **parsaclisib** stock solution is serially diluted with methanol to create standard working solutions ranging from 20 to 20,000 ng/mL [1].
- **Calibration Standards and QCs:** 10 µL of the working solution is added to 90 µL of blank rat plasma to yield calibration standards from 2 to 2000 ng/mL. Quality Control (QC) samples are prepared at 2 (LLOQ), 5 (LQC), 800 (MQC), and 1600 (HQC) ng/mL [1].

Sample Preparation Protocol

- Transfer 100 μ L of plasma sample to a polyethylene tube [1].
- Add 10 μ L of the IS working solution (100 ng/mL) and mix well [1].
- Add 300 μ L of acetonitrile to precipitate proteins (ratio 1:3) [1].
- Vortex mix thoroughly, then centrifuge at 13,000 \times g for 10 minutes at 4°C [1].
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis [1].

Method Validation

The method was validated according to regulatory guidelines for bioanalytical methods, assessing the following parameters [1]:

- **Selectivity:** No significant interference from endogenous plasma components at the retention times of **parsaclisib** and the IS.
- **Linearity:** The calibration curve demonstrated a linear range of 2–2000 ng/mL.
- **Precision and Accuracy:** Intra- and inter-day precision (RSD%) were within 8.6%, and accuracy (%bias) ranged from 2.0 to 14.9%.
- **Recovery and Matrix Effect:** The recoveries of **parsaclisib** and the IS were consistent and reproducible, and the matrix effect was within acceptable limits.
- **Stability: Parsaclisib** was shown to be stable in rat plasma under various storage and processing conditions.

Application in Preclinical & Clinical Studies

Pharmacokinetics and Metabolic Stability

- **In Vivo PK in Rats:** The validated method was applied to a pharmacokinetic study in rats following a single oral gavage dose of 2.0 mg/kg. Blood samples were collected at 13 time points up to 48 hours post-dose [1].
- **In Vitro Metabolic Stability:** Incubation of **parsaclisib** (0.5 μ M) with rat liver microsomes (0.5 mg/mL) demonstrated slow intrinsic clearance (Cl_{int} = 2.4 μ L/min/mg protein) and a long half-life ($t_{1/2}$ = 571.3 min), suggesting a low hepatic extraction ratio [1].

Clinical Pharmacokinetics and Cardiac Safety

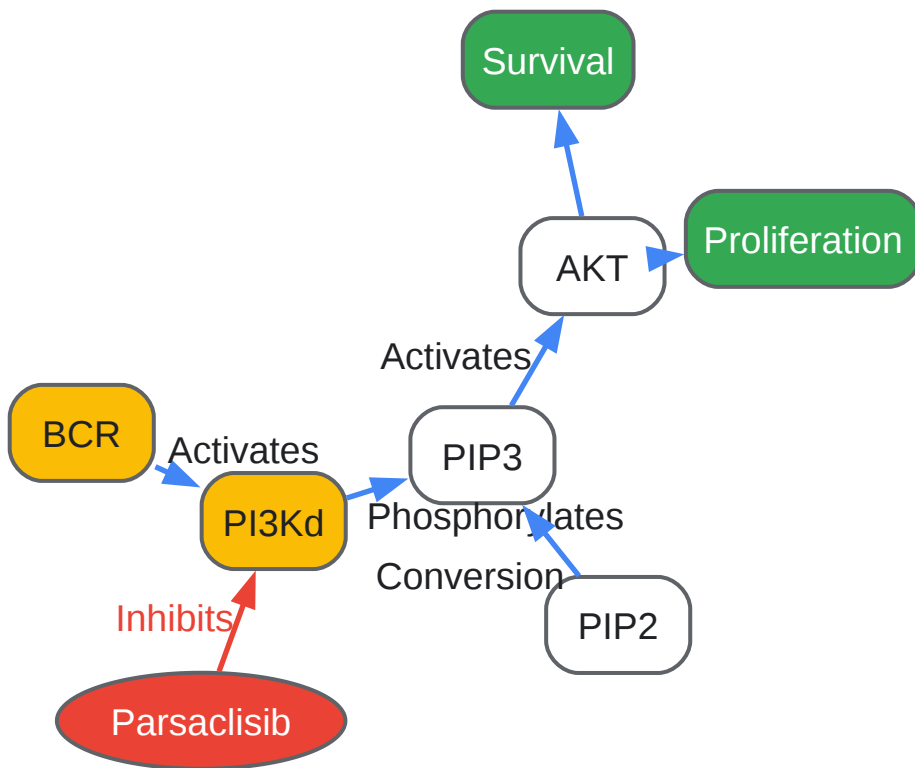
- **Human PK Profile:** In clinical studies, after oral administration in a fasted state, **parsaclisib** plasma concentrations peaked at about 1 hour post-dose. The steady-state geometric mean terminal-phase half-life was approximately 10 hours and was not dose-dependent across the 5 mg to 45 mg once-daily dose range [3].
- **Cardiac Safety (CITADEL-101 Study):** A dedicated cardiac safety analysis was performed using data from 69 patients. Concentration-QTc analysis showed that the highest predicted mean change in QTcF (Δ QTcF) was 7.87 ms, with the upper limit of the 90% confidence interval well below the 10 ms threshold of regulatory concern. This ruled out a large QT-prolonging effect at the doses investigated [3].

Experimental Workflow & Signaling Pathway

To help visualize the experimental process and the drug's mechanism, the following diagrams were created using Graphviz DOT language, adhering to your specified color and formatting guidelines.

Diagram 1: PI3K δ Signaling in B-Cell Malignancies

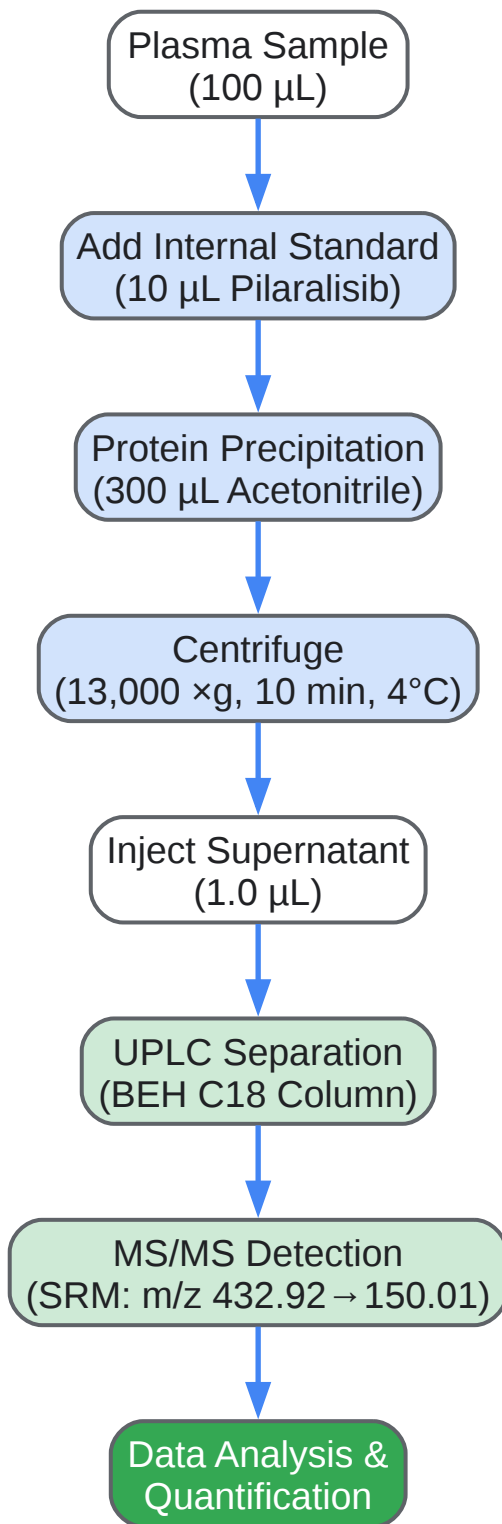
This diagram illustrates the mechanistic target of **parsaclisib**. Constitutive B-cell receptor (BCR) signaling leads to PI3K δ activation, promoting B-cell survival and proliferation—a key pathway in lymphomagenesis.



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Diagram 2: UPLC-MS/MS Bioanalytical Workflow

This flowchart outlines the complete procedure for quantifying **parsaclisib** in plasma, from sample collection to data analysis.



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Conclusion

The developed and validated UPLC-MS/MS method provides a robust, precise, and accurate tool for the quantification of **parsaclisib** in plasma. Its successful application in preclinical pharmacokinetic and metabolic stability studies, along with its alignment with clinical data, establishes it as a reliable bioanalytical technique. This methodology provides critical support for ongoing and future research and development of **parsaclisib**.

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To cite this document: Smolecule. [Analytical Method Validation for Parsaclisib in Plasma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005713#analytical-method-validation-for-parsaclisib-in-plasma>]

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